Todralazine hydrochloride
Descripción general
Descripción
Todralazine hydrochloride, also known as Ecarazine hydrochloride, is an anti-hypertensive agent. It acts as a β2AR blocker and has antioxidant and free radical scavenging activity .
Molecular Structure Analysis
Todralazine hydrochloride has a molecular formula of C11H13ClN4O2 . The InChI representation isInChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H
. The canonical SMILES representation is CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl
. Physical And Chemical Properties Analysis
The physical and chemical properties of Todralazine hydrochloride are not explicitly detailed in the available literature .Aplicaciones Científicas De Investigación
1. Hematopoietic Cell Expansion and Radioprotection
Todralazine has been identified as a potential hematopoietic stem cell (HSC) expanding agent. In a study on zebrafish embryos, todralazine significantly increased erythropoiesis and the number of erythroid progenitors, indicating its potential in hematopoietic tissue expansion. Moreover, todralazine protected zebrafish from radiation-induced organ toxicity and improved survival, suggesting its role as a radioprotective agent due to its antioxidant and free radical scavenging properties (Dimri et al., 2015).
2. Antimutagenic Effects
Research has shown that todralazine exhibits antimutagenic properties. It significantly decreased the activities of benzo[a]pyrene and mitomycin C, which are known genotoxic agents, in short-term genotoxicity tests on human lymphocyte cultures. This suggests that todralazine could play a role in inhibiting mutagenesis and carcinogenesis (Gąsiorowski & Brokos, 2000).
3. Impact on Liver Histone Acetylation
Todralazine has been observed to affect liver histone acetylation. In mice, long-term administration of todralazine impaired histone acetylation in hepatocytes, leading to liver regeneration failure. This suggests that todralazine might influence liver function and regeneration through its impact on histone acetylation mechanisms (Murata et al., 2007).
Direcciones Futuras
While specific future directions for Todralazine hydrochloride are not explicitly detailed in the available literature, a study on Hydralazine suggests that clinicians can adopt a personalized approach to Hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension .
Mecanismo De Acción
Target of Action
Todralazine hydrochloride is primarily a β2-adrenergic receptor antagonist . The β2-adrenergic receptors are predominantly found in the smooth muscle of bronchi and blood vessels, and their blockade leads to smooth muscle contraction .
Mode of Action
Todralazine hydrochloride acts as a vasodilator , primarily in resistance arterioles . . This results in relaxation of the smooth muscle cells, leading to dilation of the blood vessels .
Biochemical Pathways
It’s known that the drug’s vasodilatory action can lead to a decrease in systemic vascular resistance . This can affect various cardiovascular processes, including blood pressure regulation .
Pharmacokinetics
Hydralazine has a bioavailability of 26-50%, is 85-90% protein-bound, and is metabolized in the liver . Its onset of action is within 5 to 30 minutes, and it has an elimination half-life of 2-8 hours, which can extend to 7-16 hours in cases of renal impairment . The drug is excreted in urine .
Action Environment
The efficacy and stability of todralazine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the heart rate-accelerating effects of epinephrine (adrenaline) are increased by hydralazine, and coadministration may lead to toxicity . Additionally, in individuals with kidney disease, a lower dose of the drug is recommended due to altered drug metabolism and excretion .
Propiedades
IUPAC Name |
ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOKCNIYWULQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044664 | |
Record name | Todralazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Todralazine hydrochloride | |
CAS RN |
3778-76-5, 14679-73-3 | |
Record name | Hydrazinecarboxylic acid, 2-(1-phthalazinyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3778-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Todralazine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Todralazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Todralazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Todralazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TODRALAZINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59540FEXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.